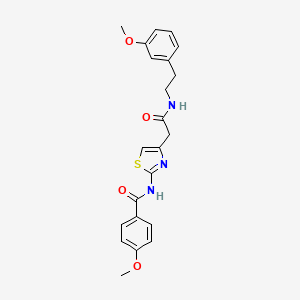

4-methoxy-N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

描述

属性

IUPAC Name |

4-methoxy-N-[4-[2-[2-(3-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S/c1-28-18-8-6-16(7-9-18)21(27)25-22-24-17(14-30-22)13-20(26)23-11-10-15-4-3-5-19(12-15)29-2/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,26)(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTYCKQPCHYTTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Methoxy-N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, identified by its CAS number 941984-92-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 425.5 g/mol. Its structure includes a thiazole ring, which is often associated with various biological activities, particularly in anticancer and antimicrobial applications.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, studies on 4-substituted methoxybenzoyl-aryl-thiazoles have demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .

Table 1: Comparison of Anticancer Activities of Related Compounds

| Compound Name | Mechanism of Action | IC50 (µM) | Cell Lines Tested |

|---|---|---|---|

| SMART-H | Tubulin polymerization inhibition | <0.1 | PC-3, A375 |

| SMART-F | Tubulin polymerization inhibition | <0.1 | PC-3, A375 |

| This compound | TBD (To Be Determined) | TBD |

Antiviral Activity

The compound's structural features suggest potential antiviral properties. Analogous compounds have shown effectiveness against Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication . This mechanism may also apply to the thiazole-containing benzamide derivatives.

Case Studies

-

Anticancer Efficacy in Xenograft Models :

In vivo studies involving SMART compounds have reported significant tumor growth inhibition in human prostate and melanoma xenograft models. The treatment with these compounds resulted in tumor control rates between 4% to 30% compared to controls, indicating their potential as effective anticancer agents . -

Antiviral Mechanism Exploration :

Research on related N-phenylbenzamide derivatives revealed their capacity to inhibit HBV replication in vitro and in vivo using duck HBV models. These findings highlight the importance of exploring similar derivatives for their antiviral potential .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Tubulin Polymerization : By binding to the colchicine site on tubulin, it may prevent normal microtubule dynamics essential for cell division.

- Enhancement of Antiviral Activity : Similar compounds have been shown to increase levels of A3G within cells, leading to enhanced antiviral responses against HBV.

科学研究应用

Recent studies have highlighted the biological activity of compounds related to 4-methoxy-N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide:

-

Anticancer Properties : Compounds with similar structures have shown promising results against various cancer cell lines. For instance, derivatives containing thiazole rings have been evaluated for their anticancer activities, exhibiting significant inhibition rates against leukemia and CNS cancer cell lines .

Compound Cancer Cell Line Inhibition (%) 4g MOLT-4 (Leukemia) 84.19 4p SF-295 (CNS) 72.11 - Acetylcholinesterase Inhibition : Compounds featuring similar heterocyclic cores have been reported to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. This suggests that this compound could be explored for neuroprotective applications .

Potential Applications

Given its structural features and biological activities, this compound has several potential applications:

- Pharmaceutical Development : As a lead compound in drug discovery for cancer treatment or neurodegenerative diseases.

- Therapeutic Agent : Targeting acetylcholinesterase for Alzheimer's disease treatment or as an anticancer agent.

- Research Tool : For studying thiazole derivatives' pharmacological effects and mechanisms.

相似化合物的比较

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects : The target compound’s 3-methoxyphenethyl group distinguishes it from analogs with benzyl (e.g., ) or phenyl-thiazole substitutions (e.g., ). Phenethyl groups may enhance lipophilicity and membrane penetration compared to benzyl or smaller substituents.

- Amide vs.

- Heterocyclic Additions : Coumarin-thiazole hybrids () or indole-containing derivatives () demonstrate the impact of fused aromatic systems on bioactivity (e.g., anticancer or antimicrobial).

Comparison :

Table 3: Bioactivity Profiles of Analogs

SAR Insights :

- Methoxy Groups : Methoxy substituents (e.g., in ) correlate with improved solubility and target engagement. For example, 6e (4-methoxyindole derivative) showed antimicrobial activity .

- Thiazole Core : The thiazole ring’s rigidity and hydrogen-bonding capacity are critical for bioactivity across analogs, as seen in kinase inhibitors () and anticancer agents ().

- Phenethyl vs.

常见问题

Q. What are the critical steps and reagent optimizations for synthesizing 4-methoxy-N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Thiazole Ring Formation : React α-bromoacetophenone derivatives with thiourea or substituted isothiocyanates under basic conditions (e.g., K₂CO₃ in ethanol at reflux) to form the thiazole core .

- Amidation : Use coupling agents like EDCI/HOBt or DMAP in solvents such as dichloromethane (DCM) or DMF to attach the benzamide moiety .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Monitor reactions via TLC and confirm structures with NMR and HRMS .

Q. How should researchers design initial biological screening assays to evaluate this compound’s antimicrobial potential?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Include positive controls (e.g., ciprofloxacin) and negative controls (DMSO) .

- Time-Kill Kinetics : Assess bactericidal/fungicidal activity over 24 hours. Use sub-MIC concentrations to study inhibition dynamics .

- Cytotoxicity Screening : Pair antimicrobial assays with mammalian cell lines (e.g., HEK-293) to gauge selectivity indices .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions between in vitro potency and poor in vivo pharmacokinetics (PK) of this compound?

- Methodological Answer :

- Bioanalytical Profiling : Measure plasma stability (e.g., incubation in rat plasma at 37°C) and metabolic degradation using liver microsomes. Identify metabolites via LC-MS .

- Formulation Adjustments : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability. Compare PK parameters (Cₘₐₓ, t₁/₂) across formulations .

- Species-Specific Differences : Test in multiple animal models (e.g., mice vs. rats) to account for cytochrome P450 variability .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve this compound’s anticancer activity?

- Methodological Answer :

- Scaffold Modifications : Synthesize derivatives with variations in:

- Thiazole Substituents : Introduce halogens (Cl, Br) or electron-withdrawing groups (NO₂) to enhance DNA intercalation .

- Benzamide Moieties : Replace methoxy groups with trifluoromethyl or morpholine rings to modulate solubility and target affinity .

- In Silico Screening : Perform molecular docking (AutoDock Vina) against targets like EGFR or tubulin. Validate binding poses with MD simulations .

- In Vivo Efficacy : Prioritize derivatives with IC₅₀ < 1 μM in vitro for xenograft studies (e.g., MDA-MB-231 breast cancer models) .

Q. What experimental approaches validate the compound’s mechanism of action when conflicting data arise from target prediction models?

- Methodological Answer :

- Competitive Binding Assays : Use fluorescence polarization or SPR to measure direct interactions with suspected targets (e.g., acetylcholinesterase) .

- CRISPR Knockout Models : Generate target gene-KO cell lines (e.g., EGFR-KO) and compare compound efficacy to wild-type controls .

- Pathway Analysis : Employ phosphoproteomics or RNA-seq to identify differentially expressed genes/pathways post-treatment .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity data for this compound?

- Methodological Answer :

- Quality Control (QC) : Standardize synthesis protocols (e.g., fixed reaction times, reagent ratios) and characterize each batch via NMR, HPLC, and elemental analysis .

- Bioassay Normalization : Include reference compounds (e.g., doxorubicin for cytotoxicity) in every assay plate to calibrate inter-experimental variability .

- Statistical Rigor : Use ANOVA with post-hoc tests (Tukey’s HSD) to assess significance. Report IC₅₀ values with 95% confidence intervals .

Comparative and Mechanistic Studies

Q. What methodologies enable comparative analysis of this compound’s efficacy against structurally similar thiazole derivatives?

- Methodological Answer :

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical functional groups (e.g., thiazole nitrogen, methoxy phenyl) driving activity .

- Free Energy Perturbation (FEP) : Calculate relative binding energies of analogs against shared targets (e.g., tubulin) to rank derivatives .

- Meta-Analysis : Aggregate published data on thiazole derivatives (e.g., IC₅₀, logP) into a database for cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。